molecular formula C30H36N4O6S2 B074861 Didansyl-L-lysine CAS No. 1263-03-2

Didansyl-L-lysine

Cat. No. B074861
CAS RN: 1263-03-2
M. Wt: 612.8 g/mol
InChI Key: OLAZYTPTPLUAPK-VWLOTQADSA-N
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Description

Didansyl-L-lysine is a compound with the molecular formula C30H36N4O6S2 . It is also known by other names such as (2S)-2,6-bis[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid and n,n’-didansyl-l-lysine .


Molecular Structure Analysis

The molecular weight of Didansyl-L-lysine is 612.8 g/mol . The SMILES string representation of its structure is CN©c1cccc2c(cccc12)S(=O)(=O)NCCCCC@@H(=O)c3cccc4c(cccc34)N©C)C(O)=O .


Physical And Chemical Properties Analysis

Didansyl-L-lysine is a solid substance . It is soluble in methanol at a concentration of 50 mg/mL . The storage temperature recommended for Didansyl-L-lysine is -20°C .

Safety And Hazards

Didansyl-L-lysine should be handled with care to avoid contact with skin, eyes, or clothing . Ingestion and inhalation should be avoided . It is recommended to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2S)-2,6-bis[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N4O6S2/c1-33(2)26-16-7-13-23-21(26)11-9-18-28(23)41(37,38)31-20-6-5-15-25(30(35)36)32-42(39,40)29-19-10-12-22-24(29)14-8-17-27(22)34(3)4/h7-14,16-19,25,31-32H,5-6,15,20H2,1-4H3,(H,35,36)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAZYTPTPLUAPK-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC[C@@H](C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431769
Record name Didansyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Didansyl-L-lysine

CAS RN

1263-03-2
Record name Didansyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Didansyl-L-lysine suitable for molecular imprinting applications?

A: Didansyl-L-lysine is utilized as a template molecule in molecular imprinting due to its structural features. [, ] The presence of two dansyl groups provides fluorescence, enabling sensitive detection and quantification of binding events. [, ] Additionally, the molecule possesses various functional groups, including amine and carboxylic acid moieties, capable of interacting with functional monomers during the imprinting process. [, ] This interaction allows for the creation of specific recognition cavities within the imprinted polymer matrix.

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